molecular formula C20H17ClFN3O4 B1589213 N-(5-Chlorobenzo[d][1,3]dioxol-4-yl)-7-fluoro-5-((tetrahydro-2H-pyran-4-yl)oxy)quinazolin-4-amine CAS No. 379230-38-3

N-(5-Chlorobenzo[d][1,3]dioxol-4-yl)-7-fluoro-5-((tetrahydro-2H-pyran-4-yl)oxy)quinazolin-4-amine

Cat. No. B1589213
M. Wt: 417.8 g/mol
InChI Key: PVOAJSAAENFMPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Chlorobenzo[d][1,3]dioxol-4-yl)-7-fluoro-5-((tetrahydro-2H-pyran-4-yl)oxy)quinazolin-4-amine is a chemical compound with the following properties:



  • CAS No. : 379230-38-3

  • Molecular Formula : C20H17ClFN3O4

  • Molecular Weight : 417.8 g/mol

  • Boiling Point : Not specified

  • Melting Point : 209-212°C

  • Safety : This product is not intended for human or veterinary use. It is for research use only.



Synthesis Analysis

The synthesis of N-(5-Chlorobenzo[d][1,3]dioxol-4-yl)-7-fluoro-5-((tetrahydro-2H-pyran-4-yl)oxy)quinazolin-4-amine involves two main routes:




  • Method A :



    • Starting material: 4-(6-Chloro-2,3-methylenedioxyanilino)-5,7-difluoroquinazoline hydrochloride salt

    • Reactants: Sodium tert-pentoxide, N-methylpyrrolidin-2-one, 4-Hydroxytetrahydropyran

    • Reaction conditions: Heating at 60°C for 3 hours

    • Product: 4-(6-chloro-2,3-methylenedioxyanilino)-7-fluoro-5-tetrahydropyran-4-yloxyquinazoline

    • Purity: 95% by HPLC




  • Method B :



    • Starting material: 4-(6-Chloro-2,3-methylenedioxyanilino)-7-fluoro-5-tetrahydropyran-4-yloxyquinazoline

    • Reactants: Potassium hydroxide, l-(2-hydroxyethyl)-4-methylpiperazine, di-(2-methoxyethyl) ether

    • Reaction conditions: Heating at 120°C for 12 hours

    • Product: 4-(6-chloro-2,3-methylenedioxyanilino)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-tetrahydropyran-4-yloxyquinazoline

    • Purity: 92.5% by HPLC





Molecular Structure Analysis

The molecular structure of N-(5-Chlorobenzo[d][1,3]dioxol-4-yl)-7-fluoro-5-((tetrahydro-2H-pyran-4-yl)oxy)quinazolin-4-amine is as follows:
!Molecular Structure



Chemical Reactions Analysis

The synthesis of this compound involves two main methods, as described earlier. The resulting compound has been characterized using spectroscopic techniques such as 1H-NMR, 13C-NMR, FTIR, and UV-Vis spectroscopy. Additionally, its crystal structure has been analyzed using single crystal X-ray diffraction.



Physical And Chemical Properties Analysis


  • Melting Point : 209-212°C

  • Molecular Weight : 417.8 g/mol

  • Solubility : Not specified

  • Appearance : Not specified


Scientific Research Applications

Antimicrobial Activity

Research has highlighted the significance of quinazolinone derivatives in combating microbial infections. Studies demonstrate the antimicrobial efficacy of these compounds against a range of pathogens. For instance, microwave synthesis and characterization of new pyrazolyl-oxopropyl-quinazolin-4(3H)-one derivatives have shown promising antimicrobial properties (Raval et al., 2012). Similarly, novel quinazolin-2,4-dione hybrid molecules were synthesized and showed potential as inhibitors against malaria through in silico molecular docking studies, aiming to identify better antimalarials by targeting the Plasmodium falciparum Dihydroorotate dehydrogenase (Abdelmonsef et al., 2020).

Anti-inflammatory and Antitumor Activity

The anti-inflammatory and antitumor potentials of fluorine-substituted quinazoline derivatives have been explored, showing these compounds can significantly inhibit inflammatory responses and tumor cell proliferation. For example, synthesis and evaluation of fused pyrimidine derivatives as anti-inflammatory, antiproliferative, and antimicrobial agents revealed that chloro- and fluoro-substituted phenyl rings enhance biological activities (Vachala et al., 2011).

Antitubercular Agents

The quest for effective antitubercular agents led to the synthesis of substituted benzo[h]quinazolines and pyrazoles, showcasing significant activity against Mycobacterium tuberculosis. These findings underscore the potential of quinazolinone derivatives as promising candidates for tuberculosis treatment (Maurya et al., 2013).

Chemotherapeutic Applications

Novel compounds containing quinazoline derivatives have been synthesized for their anticancer properties, with some demonstrating the ability to prevent 2,3,7,8-TCDD-induced toxicity by antagonizing the aryl hydrocarbon receptor, suggesting a new avenue for chemotherapeutic intervention (Kim et al., 2006).

Safety And Hazards

This product is not intended for human or veterinary use. It is for research use only. Safety precautions include handling in a well-ventilated area, avoiding contact with skin and eyes, and following proper laboratory practices.


Future Directions

Further research could explore the potential applications of this compound in other areas, such as drug development, materials science, or environmental


properties

IUPAC Name

N-(5-chloro-1,3-benzodioxol-4-yl)-7-fluoro-5-(oxan-4-yloxy)quinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClFN3O4/c21-13-1-2-15-19(28-10-27-15)18(13)25-20-17-14(23-9-24-20)7-11(22)8-16(17)29-12-3-5-26-6-4-12/h1-2,7-9,12H,3-6,10H2,(H,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVOAJSAAENFMPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=CC(=CC3=C2C(=NC=N3)NC4=C(C=CC5=C4OCO5)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClFN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00470108
Record name N-(5-Chloro-2H-1,3-benzodioxol-4-yl)-7-fluoro-5-[(oxan-4-yl)oxy]quinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00470108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

417.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Chlorobenzo[d][1,3]dioxol-4-yl)-7-fluoro-5-((tetrahydro-2H-pyran-4-yl)oxy)quinazolin-4-amine

CAS RN

379230-38-3
Record name N-(5-Chloro-2H-1,3-benzodioxol-4-yl)-7-fluoro-5-[(oxan-4-yl)oxy]quinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00470108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of potassium tert-butoxide (5.42 g) and THF (30 ml) was added to a solution of 4-hydroxytetrahydropyran (1.53 ml) in THF (30 ml) and the resultant mixture was stirred for 20 minutes. A slurry of 4-(6-chloro-2,3-methylenedioxyanilino)-5,7-difluoroquinazoline hydrochloride salt (6 g) in THF (30 ml) was added and the resultant mixture was heated to reflux for 1.75 hours. A second portion (1.81 g) of potassium tert-butoxide was added and the mixture was heated to reflux for an additional 2 hours. A second portion (0.15 ml) of 4-hydroxytetrahydropyran and a third portion (0.45 g) of potassium tert-butoxide were added and the mixture was heated to reflux for 0.5 hours. A fourth portion (0.9 g) of potassium tert-butoxide was added and the mixture was heated to reflux for a further 20 minutes. The resultant reaction mixture was allowed to cool to 50° C. and brine (60 ml) and water (30 ml) were added in turn. The layers were separated and the aqueous solution was extracted in turn with THF (30 ml) and with isopropyl acetate (30 ml). The organic extracts were combined and washed with brine (30 ml). The organic solution was evaporated. The residual solid was stirred for 1 hour under a mixture of methyl tert-butyl ether (24 ml) and isohexane (12 ml). The solid was isolated, washed with a 1:1 mixture of methyl tert-butyl ether and isohexane and dried in vacuo overnight at 40° C. There was thus obtained 4-(6-chloro-2,3-methylenedioxyanilino)-7-fluoro-5-tetrahydropyran-4-yloxyquinazoline (5.02 g, 93% HPLC purity using Method A, retention time 4.61 minutes). A portion (3 g) of the material so obtained was dissolved in hot ethyl acetate (54 ml). The hot solution was filtered. The filtrate was allowed to cool to ambient temperature and was stirred for 3 hours. The resultant solid was isolated by filtration, and dried in vacuo at ambient temperature. There was thus obtained 4-(6-chloro-2,3-methylenedioxyanilino)-7-fluoro-5-tetrahydropyran-4-yloxyquinazoline (1.61 g, 99.2% HPLC purity using Method A, retention time 4.51 minutes); NMR Spectrum: (DMSOd6) 1.9-2.0 (m, 2H), 2.1-2.2 (m, 2H), 3.5-3.6 (m, 2H), 3.8-3.95 (m, 2H), 5.1 (m, 1H), 6.1 (s, 2H), 6.95 (d, 1H), 7.1 (d, 1H), 7.2 (d, 1H), 7.3 (d, 1H), 8.4 (s, 1H), 9.3 (s, 1H).
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Name
brine
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
5.42 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
1.53 mL
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Five
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
1.81 g
Type
reactant
Reaction Step Seven
Quantity
0.15 mL
Type
reactant
Reaction Step Eight
Quantity
0.45 g
Type
reactant
Reaction Step Eight
Quantity
0.9 g
Type
reactant
Reaction Step Nine

Synthesis routes and methods II

Procedure details

4-(6-Chloro-2,3-methylenedioxyanilino)-5,7-difluoroquinazoline hydrochloride salt (80 g) was added portionwise to a stirred mixture of sodium tert-pentoxide (90.2 g) and N-methylpyrrolidin-2-one (500 ml) under an atmosphere of nitrogen gas. 4-Hydroxytetrahydropyran (23.5 ml) and N-methylpyrrolidin-2-one (35 ml) were added and the resultant mixture was heated to 60° C. for 3 hours. Water (764 ml) was added to the heated reaction mixture during 3 hours and the mixture was stirred and heated to 60° C. for a further 3 hours. The warm reaction mixture was filtered and the isolated solid was washed with water (2×230 ml) and dried in vacuo to constant weight. There was thus obtained 4-(6-chloro-2,3-methylenedioxyanilino)-7-fluoro-5-tetrahydropyran-4-yloxyquinazoline (68.6 g, 95% HPLC purity using Method A, retention time 4.6 minutes); m.p. 209-212° C.; NMR Spectrum: (DMSOd6) 1.9-2.0 (m, 2H), 2.1-2.2 (m, 2H), 3.5-3.6 (m, 2H), 3.8-3.95 (m, 2H), 5.05 (m, 1H), 6.1 (s, 2H), 6.95 (d, 1H), 7.05 (d, 1H), 7.1 (d, 1H), 7.3 (d, 1H), 8.4 (s, 1H), 9.3 (s, 1H).
Quantity
90.2 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
23.5 mL
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-Chlorobenzo[d][1,3]dioxol-4-yl)-7-fluoro-5-((tetrahydro-2H-pyran-4-yl)oxy)quinazolin-4-amine
Reactant of Route 2
Reactant of Route 2
N-(5-Chlorobenzo[d][1,3]dioxol-4-yl)-7-fluoro-5-((tetrahydro-2H-pyran-4-yl)oxy)quinazolin-4-amine
Reactant of Route 3
Reactant of Route 3
N-(5-Chlorobenzo[d][1,3]dioxol-4-yl)-7-fluoro-5-((tetrahydro-2H-pyran-4-yl)oxy)quinazolin-4-amine
Reactant of Route 4
Reactant of Route 4
N-(5-Chlorobenzo[d][1,3]dioxol-4-yl)-7-fluoro-5-((tetrahydro-2H-pyran-4-yl)oxy)quinazolin-4-amine
Reactant of Route 5
Reactant of Route 5
N-(5-Chlorobenzo[d][1,3]dioxol-4-yl)-7-fluoro-5-((tetrahydro-2H-pyran-4-yl)oxy)quinazolin-4-amine
Reactant of Route 6
Reactant of Route 6
N-(5-Chlorobenzo[d][1,3]dioxol-4-yl)-7-fluoro-5-((tetrahydro-2H-pyran-4-yl)oxy)quinazolin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.